molecular formula C10H15NO2 B13645138 (S)-2-Methoxy-1-(3-methoxyphenyl)ethan-1-amine

(S)-2-Methoxy-1-(3-methoxyphenyl)ethan-1-amine

Cat. No.: B13645138
M. Wt: 181.23 g/mol
InChI Key: HNSSQJYZMYXKDY-SNVBAGLBSA-N
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Description

(S)-2-Methoxy-1-(3-methoxyphenyl)ethan-1-amine is a chiral amine compound with significant applications in pharmaceutical and chemical research. It is known for its role in the synthesis of various active pharmaceutical ingredients and its potential therapeutic properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-Methoxy-1-(3-methoxyphenyl)ethan-1-amine typically involves the transamination of 1-(3-methoxyphenyl)ethan-1-one using transaminases. The reaction conditions are optimized to achieve high conversion rates and yields. For instance, the use of dimethylsulfoxide as a co-solvent and specific enzyme loading, substrate loading, temperature, and pH conditions are crucial for the process .

Industrial Production Methods

Industrial production methods for this compound often involve biocatalytic approaches due to their environmental and economic advantages. Immobilized whole-cell biocatalysts with transaminase activity are employed to produce enantiopure amines with high enantioselectivity and conversion rates .

Chemical Reactions Analysis

Types of Reactions

(S)-2-Methoxy-1-(3-methoxyphenyl)ethan-1-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: It can be reduced to form secondary or tertiary amines.

    Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product but generally involve controlled temperatures and pH levels .

Major Products Formed

The major products formed from these reactions include various substituted amines, ketones, and aldehydes, which are valuable intermediates in pharmaceutical synthesis .

Scientific Research Applications

(S)-2-Methoxy-1-(3-methoxyphenyl)ethan-1-amine has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of (S)-2-Methoxy-1-(3-methoxyphenyl)ethan-1-amine involves its interaction with specific molecular targets and pathways. It acts as a substrate for enzymes like transaminases, facilitating the synthesis of chiral amines. The compound’s effects are mediated through its binding to active sites on these enzymes, leading to the formation of desired products .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(S)-2-Methoxy-1-(3-methoxyphenyl)ethan-1-amine is unique due to its chiral nature, which imparts specific biological activities and enantioselectivity in reactions. Its ability to serve as a precursor for various pharmaceuticals highlights its importance in medicinal chemistry .

Properties

Molecular Formula

C10H15NO2

Molecular Weight

181.23 g/mol

IUPAC Name

(1S)-2-methoxy-1-(3-methoxyphenyl)ethanamine

InChI

InChI=1S/C10H15NO2/c1-12-7-10(11)8-4-3-5-9(6-8)13-2/h3-6,10H,7,11H2,1-2H3/t10-/m1/s1

InChI Key

HNSSQJYZMYXKDY-SNVBAGLBSA-N

Isomeric SMILES

COC[C@H](C1=CC(=CC=C1)OC)N

Canonical SMILES

COCC(C1=CC(=CC=C1)OC)N

Origin of Product

United States

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